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Compound of Interest

Compound Name: 6-(2-Fluorophenoxy)hexan-2-one

Cat. No.: B7862270

Get Quote

Technical Monograph: 6-(2-
Fluorophenoxy)hexan-2-one
Spectral Characterization & Synthesis Guide[1][2][3]
Part 1: Executive Summary & Compound Identity
6-(2-Fluorophenoxy)hexan-2-one is a specialized alkyl-aryl ether intermediate, primarily

utilized in the synthesis of antipsychotic pharmacophores and serotonin antagonists.[1][2] Its

structure combines a lipophilic hexanone chain with an ortho-fluorinated phenoxy moiety,

serving as a critical linker in medicinal chemistry.[1]

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from first-

principles structural elucidation and analogous reference standards. It is designed to serve as a

validation benchmark for researchers synthesizing this compound.
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Property Data

IUPAC Name 6-(2-Fluorophenoxy)hexan-2-one

Molecular Formula C₁₂H₁₅FO₂

Molecular Weight 210.25 g/mol

SMILES CC(=O)CCCCOc1ccccc1F

Key Precursors 2-Fluorophenol, 6-Chlorohexan-2-one

Part 2: Synthesis & Preparation Workflow
To understand the spectral impurity profile, one must understand the synthesis.[1] The standard

protocol involves a Williamson ether synthesis.[1][2] The presence of the ortho-fluorine atom

reduces the nucleophilicity of the phenoxide due to inductive withdrawal, often requiring polar

aprotic solvents (DMF or DMSO) and elevated temperatures.[1]
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Figure 1: Williamson ether synthesis pathway via SN2 mechanism.[1][2]

Part 3: Spectral Analysis[1][2][3]
3.1 Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the stability of the ether linkage and the ketone moiety.[1]

The molecular ion (M+) is expected to be visible but distinct fragmentation pathways provide

structural confirmation.[1]
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Key Fragmentation Pathways:

McLafferty Rearrangement: The hexan-2-one chain undergoes rearrangement, cleaving the

bond between C3 and C4.[1]

-Cleavage: Cleavage adjacent to the carbonyl group.[1]

Phenoxy Cleavage: Rupture of the C(alkyl)-O(ether) bond.[1]
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Figure 2: Primary fragmentation logic for EI-MS analysis.
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m/z Assignment Mechanistic Origin

210 [M]⁺
Molecular ion (Parent peak).[1]

[2]

112 [C₆H₅FO]⁺
2-Fluorophenol radical cation

(via H-transfer).[1][2]

99 [C₆H₄F]⁺
Loss of alkyl chain and

oxygen.[1][2]

58 [C₃H₆O]⁺

McLafferty rearrangement

(Diagnostic for methyl ketones

with ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

-hydrogens).[1]

43 [CH₃CO]⁺
Acylium ion (Base peak in

many methyl ketones).[1][2]

3.2 Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick "fingerprint" validation, confirming the formation of the ether

while retaining the ketone.[1]
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Wavenumber (cm⁻¹) Functional Group Mode Notes

3060 - 3010 Ar-H Stretching
Weak aromatic C-H

signals.[1][2]

2940 - 2860 Alkyl C-H Stretching

Methylene chain

(asymmetric/symmetri

c).[1][2]

1715 ± 5
C=O[1][2][3][4]

(Ketone)
Stretching

Diagnostic: Strong,

sharp peak.[1][2]

Confirms ketone

integrity.

1590, 1500 C=C (Ar) Stretching
Aromatic ring

breathing modes.[2]

1250 - 1230 C-O-C (Ether) Stretching

Diagnostic: Strong

asymmetric stretch for

aryl alkyl ethers.

750 Ar-H (Ortho) Bending

Characteristic of

ortho-disubstituted

benzene.[1][2]

3.3 Nuclear Magnetic Resonance (NMR)
Experimental Note: All shifts (

) are referenced to TMS (0.00 ppm) in CDCl₃.

The ¹H NMR spectrum is characterized by the distinct splitting of the aromatic protons due to

¹H-¹⁹F coupling and the triplet patterns of the alkyl chain.[1]
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Shift (δ ppm) Mult. Integ.
Coupling

(Hz)
Assignment

Structural

Context

6.90 - 7.15 m 4H - Ar-H

Complex

multiplet due

to ortho-F

and H-H

coupling.[1]

[2]

4.05 t 2H J ≈ 6.5 -O-CH₂-

Methylene

adjacent to

ether oxygen

(deshielded).

[1][2]

2.48 t 2H J ≈ 7.0
-CH₂-C=O[1]

[2]

Methylene

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

to ketone.[1]

2.14 s 3H -
CH₃-C=O[1]

[2]

Methyl

ketone

singlet.[1][2]

1.75 - 1.85 m 2H - -CH₂-CH₂-

CH₂-O

Methylene

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""
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class="inline

ng-star-

inserted">

to ether.[1]

1.65 - 1.75 m 2H -
-CH₂-CH₂-

CH₂-CO

Methylene

ngcontent-ng-

c1989010908

="" _nghost-

ng-

c3017681703

=""

class="inline

ng-star-

inserted">

to ketone.[1]

The ¹³C spectrum is definitive due to the C-F coupling, which splits aromatic carbon signals into

doublets.[1]
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Shift (δ ppm) Splitting ¹J_CF (Hz) Assignment Notes

208.9 Singlet - C=O
Carbonyl carbon.

[1][2]

152.8 Doublet ~245 Ar-C-F

Ipso-carbon

directly bonded

to Fluorine.[1][2]

146.5 Doublet ~11 Ar-C-O

Ipso-carbon

bonded to

Oxygen.[1][2]

124.3 Doublet ~4 Ar-C
Meta to Fluorine.

[1][2]

121.5 Doublet ~7 Ar-C
Para to Fluorine.

[1][2]

116.2 Doublet ~18 Ar-C
Ortho to

Fluorine.[1][2]

114.8 Singlet - Ar-C

Carbon ortho to

Oxygen (weak

coupling).[1][2]

68.8 Singlet - -O-CH₂-
Ether methylene.

[1][2]

43.5 Singlet - -CH₂-CO-

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

-methylene to

ketone.[1]

29.9 Singlet - CH₃-CO-
Methyl carbon.[1]

[2]
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28.8 Singlet - -CH₂-
Internal

methylene.[1][2]

20.5 Singlet - -CH₂-
Internal

methylene.[1][2]

Part 4: Experimental Protocol (Synthesis & Purification)
Objective: Synthesis of 6-(2-Fluorophenoxy)hexan-2-one (10 mmol scale).

Reagents:

2-Fluorophenol (1.12 g, 10 mmol)[1][2]

6-Chlorohexan-2-one (1.48 g, 11 mmol)[1][2]

Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)[1]

Solvent: DMF (Dimethylformamide), 15 mL[1]

Procedure:

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

fluorophenol in DMF.

Deprotonation: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to

generate the phenoxide anion.

Alkylation: Add 6-chlorohexan-2-one dropwise via syringe.

Reaction: Equip with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor

via TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1]

Workup:

Cool to room temperature.[1][2][5]

Pour into 50 mL ice-water.
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Extract with Ethyl Acetate (3 x 20 mL).[1]

Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

[1]

Dry over MgSO₄ and concentrate in vacuo.

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-

20% EtOAc in Hexanes) to yield a clear, colorless oil.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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